CP-319340(free base)

Description

BenchChem offers high-quality CP-319340(free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CP-319340(free base) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

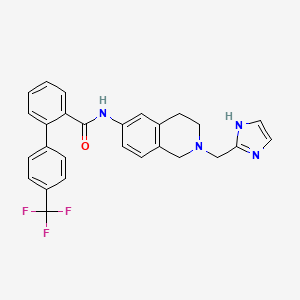

Molecular Formula |

C27H23F3N4O |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C27H23F3N4O/c28-27(29,30)21-8-5-18(6-9-21)23-3-1-2-4-24(23)26(35)33-22-10-7-20-16-34(14-11-19(20)15-22)17-25-31-12-13-32-25/h1-10,12-13,15H,11,14,16-17H2,(H,31,32)(H,33,35) |

InChI Key |

XGJYPBLLKVZMKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=CN5 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of CP-31398: A p53 Reactivating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-31398 is a styrylquinazoline (B1260680) derivative that has garnered significant interest in the field of cancer research for its reported ability to rescue the function of the tumor suppressor protein p53. Initially lauded as a direct stabilizer of mutant p53, restoring its wild-type conformation and DNA-binding capabilities, subsequent investigations have unveiled a more complex and debated mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms attributed to CP-31398, presenting the evidence for both direct p53 interaction and indirect activation via DNA intercalation. Detailed experimental protocols, quantitative data from key studies, and visualizations of the proposed signaling pathways are provided to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: A Tale of Two Theories

The primary therapeutic potential of CP-31398 lies in its capacity to reactivate the p53 pathway, a critical axis for tumor suppression that is frequently inactivated in human cancers. However, the precise molecular interactions through which CP-31398 exerts this effect remain a subject of scientific debate. Two main hypotheses have emerged from in vitro and in vivo studies.

The Direct p53 Stabilization and Restoration Model

The initial and most widely cited mechanism proposes that CP-31398 directly interacts with both wild-type and various mutant forms of the p53 protein. This interaction is thought to induce a conformational change in mutant p53, restoring its wild-type, DNA-binding conformation. For wild-type p53, the compound is suggested to enhance its stability.

This model is supported by several lines of evidence:

-

Restoration of Wild-Type Epitopes: Studies have shown that treatment with CP-31398 can restore a wild-type-associated epitope on the DNA-binding domain of mutant p53, as recognized by the monoclonal antibody PAb1620.[1]

-

Increased DNA Binding: In vitro assays have demonstrated that CP-31398 can enhance the DNA-binding activity of purified mutant p53 core domains to p53 response elements.[2]

-

Transcriptional Activation of p53 Target Genes: Numerous studies have reported the upregulation of canonical p53 target genes, such as p21, MDM2, PUMA, and Bax, in cancer cell lines treated with CP-31398.[3][4][5] This leads to the induction of cell cycle arrest and apoptosis.[4][6][7]

-

In Vivo Efficacy: Preclinical studies in mouse models have shown that CP-31398 can inhibit the growth of tumors harboring mutant p53 and enhance the anti-tumor effects of chemotherapy.[3][6][7][8]

The DNA Intercalation and Genotoxic Stress Model

Conversely, a compelling body of evidence suggests that the primary mechanism of CP-31398 may not involve direct binding to p53. Instead, this model posits that CP-31398 acts as a DNA intercalating agent. This intercalation is proposed to cause DNA damage or stalled replication forks, triggering a classic genotoxic stress response. This, in turn, leads to the stabilization and activation of p53, similar to the mechanism of action of many conventional chemotherapeutic drugs.

Key findings supporting this hypothesis include:

-

Lack of Direct Binding in Biophysical Assays: Some studies using a range of biophysical techniques, including NMR spectroscopy and calorimetry, failed to detect a direct interaction between CP-31398 and the p53 core domain.[1][9][10]

-

DNA Intercalation Properties: Biophysical and biochemical experiments have demonstrated that CP-31398 can intercalate into DNA, altering its structure.[1][9]

-

Induction of a DNA Damage Response: Treatment with CP-31398 has been shown to induce markers of a DNA damage response, which is a known upstream activator of p53.

-

Toxicity in p53-null Cells: While some studies show p53-dependent effects, others have reported non-specific toxicity in p53-null cancer cell lines at higher concentrations, suggesting off-target effects consistent with a DNA-damaging agent.[1][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of CP-31398.

Table 1: In Vitro Efficacy of CP-31398 in Cancer Cell Lines

| Cell Line | p53 Status | Assay | Concentration | Effect | Reference |

| A204 (Rhabdomyosarcoma) | Wild-type | Apoptosis Assay (Flow Cytometry) | 10, 20, 40 µg/mL | Dose-dependent increase in apoptosis | [6] |

| RD (Rhabdomyosarcoma) | Mutant | Western Blot | Not specified | Stabilization of p53 and increased p21, mdm2, and Apaf1 | [6] |

| HCT116+/+ (Colon Carcinoma) | Wild-type | Apoptosis Assay | Not specified | Dose- and time-dependent induction of apoptosis | [5] |

| HCT116-/- (Colon Carcinoma) | Null | Western Blot | Not specified | p53-independent induction of p21 | [5] |

| SW480 (Colon Cancer) | Mutant | DNA Binding Assay | 15 µg/mL | Restoration of DNA-p53 binding activity | [12] |

| Saos-2 (Osteosarcoma) | Mutant (transfected) | Western Blot | 16 µg/mL | ~3-fold elevation in p21 expression | [8] |

| H1299/Reporter (Lung Carcinoma) | Mutant (transfected) | Reporter Gene Assay | 18 µg/mL | ~10-fold increase in reporter gene expression | [8] |

Table 2: In Vivo Efficacy of CP-31398 in Xenograft Models

| Xenograft Model | Treatment | Duration | Outcome | Reference |

| A204 RMS in nude mice | 2 mg/mouse daily or twice daily (i.p.) | 4 weeks | Significant, dose-dependent reduction in tumor growth | [6] |

| RD RMS in nude mice | Not specified | 11 weeks | Reduced tumor volume | [6][13] |

| PLC/PRF/5 (Hepatocellular Carcinoma) in nude mice | Not specified | Not specified | Blocked growth of xenografts | [7] |

| UVB-induced skin tumors in SKH-1 mice | Not specified (i.p.) | Not specified | Reduced growth of tumors and protection against carcinogenesis | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of CP-31398.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines with different p53 statuses (wild-type, mutant, and null) have been utilized, including A204, RD, HCT116, SW480, Saos-2, and H1299.[4][5][6][8][11]

-

CP-31398 Preparation: CP-31398 is typically dissolved in a suitable solvent such as DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations for treatment.

-

Treatment Conditions: Cells are incubated with CP-31398 for various time points (e.g., 16, 20, 24 hours) depending on the specific assay being performed.[6][12]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: A common method to assess apoptosis and cell cycle distribution. Cells are treated with CP-31398, harvested, and stained with propidium (B1200493) iodide (PI) or other fluorescent dyes that bind to DNA. The DNA content is then analyzed by a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population, which is indicative of apoptotic cells.[13]

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is an immunohistochemical technique used to detect apoptotic cells in tissue sections from xenograft tumors by labeling the fragmented DNA.[13]

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells using lysis buffers containing protease and phosphatase inhibitors.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for target proteins (e.g., p53, p21, MDM2, Bax, Caspase-3, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

DNA Binding Assays

-

Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine if a specific protein (in this case, p53) binds to a specific DNA sequence in living cells. Cells are treated with CP-31398, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody against p53 is used to immunoprecipitate the p53-DNA complexes. The associated DNA is then purified and analyzed by PCR to detect the presence of p53 response elements.[2]

-

Electrophoretic Mobility Shift Assay (EMSA): This in vitro assay is used to detect protein-DNA interactions. A radiolabeled DNA probe containing a p53 response element is incubated with nuclear extracts from cells treated with CP-31398. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A "supershift" can be performed by adding a p53-specific antibody to confirm the identity of the protein in the complex.[12]

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used to establish subcutaneous xenograft tumors by injecting human cancer cells.[6][8]

-

Drug Administration: CP-31398 is typically administered to the tumor-bearing mice via intraperitoneal (i.p.) injection.[3][6][8]

-

Tumor Growth Measurement: Tumor volume is measured periodically using calipers. At the end of the study, tumors are excised for histological and molecular analysis.[6][8]

Visualizations

Signaling Pathways

Caption: Proposed mechanisms of action for CP-31398.

Experimental Workflow

Caption: General experimental workflow for studying CP-31398.

Conclusion

CP-31398 remains a fascinating and important molecule in the study of p53 reactivation. While the initial excitement surrounding its potential as a direct restorer of mutant p53 function has been tempered by evidence suggesting a more complex, and possibly indirect, mechanism involving DNA intercalation, its ability to activate the p53 pathway and inhibit tumor growth in preclinical models is undeniable. Future research should focus on definitively elucidating the primary mechanism of action, which will be crucial for the rational design of second-generation compounds with improved specificity and reduced off-target toxicity. A thorough understanding of its molecular interactions will ultimately determine the clinical translatability of this class of p53-activating agents.

References

- 1. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. columbia.edu [columbia.edu]

- 9. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CP-313940 in Tumor Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-313940 (commonly referred to as CP-31398 in scientific literature) is a styrylquinazoline (B1260680) derivative that has garnered significant interest in the field of oncology for its potential to reactivate mutant forms of the tumor suppressor protein p53. Mutations in the TP53 gene are prevalent in over half of all human cancers, leading to the loss of its critical functions in cell cycle control, DNA repair, and apoptosis. CP-313940 has been demonstrated to restore wild-type conformation and DNA-binding activity to various p53 mutants, thereby re-instating its tumor-suppressive functions. This technical guide provides an in-depth overview of the mechanism of action of CP-313940, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Mechanism of Action

CP-313940's primary mechanism of action revolves around its ability to stabilize the conformation of mutant p53 proteins, effectively "rescuing" their function. While the precise binding site and interaction with mutant p53 are subjects of ongoing research, evidence suggests that CP-313940 can restore the wild-type DNA-binding conformation to the p53 core domain.[1][2] This restoration of a wild-type-like structure allows the mutant p53 to once again bind to its target DNA response elements and transcriptionally activate downstream genes involved in tumor suppression.[3][4]

Interestingly, CP-313940 has also been shown to stabilize and enhance the activity of wild-type p53.[2][5] The proposed mechanism for this involves the inhibition of p53 ubiquitination and subsequent degradation by the proteasome, without disrupting the interaction between p53 and its primary negative regulator, MDM2.[6] This leads to an overall increase in the intracellular levels and activity of p53, even in cancer cells that retain a wild-type TP53 status.

The functional consequences of CP-313940-mediated p53 reactivation are profound and include:

-

Induction of Apoptosis: Restored p53 activity leads to the upregulation of pro-apoptotic genes such as Bax, PUMA, and NOXA.[1][3] This triggers the intrinsic apoptotic pathway, characterized by the translocation of p53 and Bax to the mitochondria, a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[5][6]

-

Cell Cycle Arrest: Reactivated p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21WAF1/Cip1.[3][6] Increased p21 levels lead to the inhibition of cyclin-dependent kinases, resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[6][7]

-

Inhibition of Tumor Growth in vivo: Preclinical studies using xenograft models have demonstrated that systemic administration of CP-313940 can significantly inhibit the growth of tumors derived from various cancer cell lines.[6][8]

Quantitative Data on the Efficacy of CP-313940

The following tables summarize the quantitative effects of CP-313940 on cancer cell lines as reported in various studies.

Table 1: Effects of CP-313940 on Cell Viability and Apoptosis

| Cell Line | Cancer Type | p53 Status | Treatment Concentration (µg/mL) | Observation | Reference |

| A204 | Rhabdomyosarcoma | Wild-type | 10, 20, 40 | Dose-dependent increase in apoptosis. | [6] |

| RD | Rhabdomyosarcoma | Mutant | Not specified | Induces p53-dependent apoptosis. | [6] |

| A431 | Epidermoid Carcinoma | Mutant (R273H) | Not specified | Increased sub-G1 population (apoptosis) at higher concentrations. | [1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | Mutant (R249S) | 5, 10 | Significant inhibition of cell growth. | [8] |

| Huh7 | Hepatocellular Carcinoma | Mutant (Y220C) | Not specified | Increased number of apoptotic cells. | [8] |

| HepG2 | Hepatocellular Carcinoma | Wild-type | Not specified | Weak response to treatment. | [8] |

| Hep3B | Hepatocellular Carcinoma | Null | Not specified | No response to treatment. | [8] |

| HT-29 | Colorectal Cancer | Mutant | 10 | Inhibition of cell growth and induction of apoptosis. | [4] |

| HCT116 p53+/+ | Colon Carcinoma | Wild-type | Not specified | Dose- and time-dependent induction of apoptosis. | [5] |

| HCT116 p53-/- | Colon Carcinoma | Null | Not specified | No significant apoptosis. | [5] |

Table 2: Effects of CP-313940 on Cell Cycle Distribution

| Cell Line | Cancer Type | p53 Status | Treatment Concentration (µg/mL) | Cell Cycle Phase Affected | Observation | Reference | |---|---|---|---|---|---| | A204 | Rhabdomyosarcoma | Wild-type | 10, 20, 40 | G1 | Enhancement in the G1 population. |[6] | | A431 | Epidermoid Carcinoma | Mutant (R273H) | Not specified | G0/G1 | Cell cycle arrest at lower concentrations. |[1] | | PLC/PRF/5 | Hepatocellular Carcinoma | Mutant (R249S) | Not specified | Not specified | Induction of cell cycle arrest. |[7] | | Esophageal Carcinoma Cells (various) | Esophageal Squamous Cell Carcinoma | Various (mutant and wild-type) | Not specified | G2/M | Increase in the G2/M population. |[9] |

Table 3: In Vivo Efficacy of CP-313940 in Xenograft Models

| Cell Line | Cancer Type | Treatment Regimen | Tumor Volume Reduction | Reference | |---|---|---|---| | A204 | Rhabdomyosarcoma | 2 mg/mouse/day, i.p. | Significant reduction compared to control. |[6] | | A204 | Rhabdomyosarcoma | 2 mg/mouse, twice daily, i.p. | More significant reduction than daily treatment. |[6] | | RD | Rhabdomyosarcoma | 2 mg/mouse/day, i.p. | Tumor volume reduced to 127 ± 41 mm³ from 277 ± 47 mm³ in control. |[6] | | RD | Rhabdomyosarcoma | 2 mg/mouse, twice daily, i.p. | Tumor volume reduced to 68 ± 24 mm³ from 277 ± 47 mm³ in control. |[6] | | PLC/PRF/5 | Hepatocellular Carcinoma | Not specified | Blocked the growth of xenograft tumors. |[8] | | HT-29 | Colorectal Cancer | Not specified | Blocked the growth of xenograft tumors. |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CP-313940.

Cell Viability and Apoptosis Assays

3.1.1. Cell Culture

Cancer cell lines are cultured in their respective recommended media (e.g., DMEM or McCoy's 5A for rhabdomyosarcoma cell lines) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

3.1.2. Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of CP-313940 (e.g., 0, 5, 10, 20, 40 µg/mL) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

3.1.3. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Treat cells with the desired concentrations of CP-313940 for the specified time.

-

Harvest the cells, including the supernatant containing detached cells.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

-

Treat cells with CP-313940 as described above.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blot Analysis

-

Treat cells with CP-313940 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, MDM2, Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-link protein-DNA complexes in cells by treating with 1% formaldehyde (B43269) for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin with an antibody specific to the protein of interest (e.g., p53) or a control IgG overnight at 4°C.

-

Immunoprecipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating at 65°C.

-

Purify the immunoprecipitated DNA.

-

Analyze the DNA by qPCR using primers for the promoter regions of p53 target genes (e.g., p21, MDM2) to quantify the enrichment.[11][12]

In Vivo Xenograft Studies

-

Subcutaneously inject cancer cells (e.g., 1 x 106 to 5 x 106 cells) into the flanks of immunocompromised mice (e.g., nude or NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into control and treatment groups.

-

Administer CP-313940 intraperitoneally (i.p.) at a specified dose and schedule (e.g., 2 mg/mouse daily or twice daily).

-

Measure the tumor volume using calipers at regular intervals.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of CP-313940.

Caption: Mechanism of action of CP-313940 in tumor suppression.

Caption: CP-313940-induced intrinsic apoptotic pathway.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

CP-313940 represents a promising therapeutic strategy for a broad range of cancers harboring p53 mutations. Its ability to restore the tumor-suppressive functions of mutant p53, leading to apoptosis and cell cycle arrest, has been demonstrated in numerous preclinical models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field.

Despite its potential, several questions remain. The exact molecular interactions between CP-313940 and mutant p53 need further elucidation. Moreover, while preclinical results are encouraging, the translation of these findings into clinical efficacy requires rigorous investigation. There have been concerns raised about the specificity of CP-313940 and its potential off-target effects, including DNA intercalation, which warrant further study.[13] Future research should focus on optimizing the therapeutic window of CP-313940, identifying predictive biomarkers of response, and exploring its efficacy in combination with other anticancer agents. The development of second-generation compounds with improved specificity and potency will also be crucial for advancing this therapeutic approach.

References

- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 13. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CP-31398: A Technical Guide to a p53-Activating Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In response to cellular stressors such as DNA damage or oncogene activation, p53 can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis), thereby eliminating potentially cancerous cells. The gene encoding p53, TP53, is the most frequently mutated gene in human cancers, with over half of all tumors containing a TP53 mutation. These mutations often lead to a non-functional or destabilized p53 protein that is unable to perform its tumor-suppressive duties.

The high prevalence of p53 mutations in cancer has made the restoration of wild-type p53 function a highly sought-after therapeutic strategy. In this context, the small molecule CP-31398 emerged from a high-throughput screen as a compound capable of restoring the wild-type conformation and DNA-binding activity to mutant p53.[1] This styrylquinazoline (B1260680) derivative has been shown to stabilize both wild-type and various mutant forms of p53, leading to the transcriptional activation of p53 target genes and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CP-31398.

Chemical Synthesis of CP-31398

CP-31398, with the chemical name N'-(2-(2-(4-methoxyphenyl)ethenyl)-4-quinazolinyl)-N,N-dimethyl-1,3-propanediamine, is synthesized through a multi-step process. The following protocol is a generalized representation based on synthetic routes for similar quinazoline (B50416) derivatives.

Experimental Protocol: Synthesis of CP-31398

Step 1: Synthesis of 2-methyl-4-chloroquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminoacetophenone (B1585202) and formamide.

-

Heating: Heat the mixture to 150-160°C for 4-6 hours.

-

Cyclization: Cool the reaction mixture and add phosphorus oxychloride. Gently reflux the mixture for 2-3 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a sodium hydroxide (B78521) solution until a precipitate forms.

-

Isolation: Filter the solid, wash with cold water, and dry to obtain 2-methyl-4-chloroquinazoline.

Step 2: Condensation with 4-methoxybenzaldehyde (B44291)

-

Reaction Setup: Dissolve 2-methyl-4-chloroquinazoline and 4-methoxybenzaldehyde in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Catalysis: Add a catalytic amount of a base, for example, piperidine (B6355638) or pyrrolidine.

-

Reaction: Reflux the mixture for 8-12 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product, 4-chloro-2-(2-(4-methoxyphenyl)ethenyl)quinazoline, will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry.

Step 3: Nucleophilic Substitution with N,N-dimethyl-1,3-propanediamine

-

Reaction Setup: In a sealed reaction vessel, combine 4-chloro-2-(2-(4-methoxyphenyl)ethenyl)quinazoline and an excess of N,N-dimethyl-1,3-propanediamine. A high-boiling point solvent like dimethylformamide (DMF) or isopropanol (B130326) can be used.

-

Heating: Heat the mixture to 100-120°C for 6-10 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield N'-(2-(2-(4-methoxyphenyl)ethenyl)-4-quinazolinyl)-N,N-dimethyl-1,3-propanediamine (CP-31398).

Biological Activity and Mechanism of Action

CP-31398 exerts its anti-cancer effects primarily through the stabilization and activation of the p53 protein. This leads to the induction of p53-downstream targets, resulting in cell cycle arrest and apoptosis.

p53 Signaling Pathway

The following diagram illustrates the p53 signaling pathway and the putative point of intervention for CP-31398.

Caption: p53 signaling pathway and the role of CP-31398.

Quantitative Effects of CP-31398 on Cancer Cells

The efficacy of CP-31398 has been demonstrated across various cancer cell lines, with its effects being most pronounced in cells harboring mutant p53.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Wild-Type | ~10-20 | [4] |

| A431 | Skin Carcinoma | Mutant | ~15-25 | [5] |

| Various Glioma | Brain Cancer | Wild-Type/Mutant | 10-36 | [6] |

| MMRU | Melanoma | Wild-Type | Not specified | [3] |

| MeWo | Melanoma | Mutant | Not specified | [3] |

| Sk-mel-110 | Melanoma | Mutant | Resistant | [3] |

Table 1: Inhibitory Concentration (IC50) of CP-31398 in various cancer cell lines.

| Gene/Protein | Effect of CP-31398 Treatment | Cell Line(s) | Reference |

| p53 | Increased protein levels/stabilization | HCT116, A431 | [4][5] |

| p21 (Waf1/Cip1) | Upregulation of mRNA and protein | HCT116, A431 | [4][5] |

| Bax | Increased expression | HCT116 | [4] |

| Bcl-2 | Downregulation | A431 | [5] |

| Bax/Bcl-2 Ratio | Increased | HCT116, A431 | [4][5] |

| Caspase-3 | Activation/Cleavage | HCT116, A431 | [4][5] |

| Caspase-9 | Activation/Cleavage | HCT116 | [4] |

Table 2: Effect of CP-31398 on the expression of key apoptosis and cell cycle-related genes and proteins.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for key experiments used to characterize the biological activity of CP-31398.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the efficacy of CP-31398 in cancer cell lines.

Caption: Experimental workflow for evaluating CP-31398.

Protocol 1: Western Blot Analysis for p53 and p21

-

Cell Lysis: Treat cells with CP-31398 at desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with CP-31398 as required. Harvest both adherent and floating cells, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.[8][9]

Protocol 3: TUNEL Assay for Apoptosis Detection

-

Sample Preparation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]

-

Labeling: Incubate the cells with TdT reaction mix, which contains TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[11]

-

Staining and Mounting: Stop the reaction and wash the cells. Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[11][12]

Conclusion

CP-31398 is a promising small molecule that has demonstrated the ability to reactivate the tumor suppressor function of both wild-type and mutant p53. Its mechanism of action, involving the stabilization of p53 and the subsequent induction of cell cycle arrest and apoptosis, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide offer a framework for researchers to explore the potential of CP-31398 and similar p53-activating compounds in the ongoing effort to develop more effective cancer treatments.

References

- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. clyte.tech [clyte.tech]

- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

In-Depth Technical Guide to CP-319340: A Potential p53-Targeting Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-319340 is a small molecule compound that has garnered interest in the field of oncology for its potential to stabilize the tumor suppressor protein p53. The p53 protein plays a critical role in preventing tumor formation, and its inactivation is a common event in human cancers. CP-319340 has been investigated for its ability to rescue the function of both wild-type and mutant p53, thereby representing a promising strategy for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-319340, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

CP-319340 is a synthetic, cell-permeable small molecule. While a definitive IUPAC name and canonical SMILES string are not consistently reported in publicly available literature, key identifiers and properties have been established.

Table 1: Chemical Identifiers and Physicochemical Properties of CP-319340

| Property | Value |

| CAS Number | 186390-35-2 |

| Molecular Formula | C₂₇H₂₃F₃N₄O |

| Molecular Weight | 476.49 g/mol |

| Boiling Point (Predicted) | 594.3 ± 50.0 °C[1] |

| Density (Predicted) | 1.342 ± 0.06 g/cm³[1] |

Mechanism of Action: Stabilization of the p53 Tumor Suppressor

The primary mechanism of action of CP-319340 is believed to be the stabilization of the p53 protein. In many cancer cells, p53 is either mutated, leading to a structurally unstable and non-functional protein, or it is targeted for degradation by cellular machinery.

A closely related analog, CP-31398, has been shown to function by intercalating into the DNA and altering the conformation of mutant p53 to a more wild-type-like, active state. It is also suggested that these compounds can protect wild-type p53 from degradation. The stabilization of p53 leads to the activation of its downstream signaling pathways, which can induce cell cycle arrest, apoptosis (programmed cell death), or senescence in cancer cells.

Research on CP-31398, a styrylquinazoline, has demonstrated that it can restore a wild-type DNA-binding conformation to mutant p53. Furthermore, it can increase the protein levels of wild-type p53. This stabilization is thought to occur through the inhibition of p53 ubiquitination, a key step in its degradation pathway.

Signaling Pathway of p53 Activation by CP-319340

The following diagram illustrates the proposed signaling pathway for p53 activation by CP-319340, leading to anti-tumor effects.

References

The Small Molecule CP-31398: A Potent Activator of Wild-Type p53 Signaling

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the styrylquinazoline (B1260680) compound, CP-31398, and its role in the activation of the wild-type p53 tumor suppressor protein. CP-31398 has been identified as a significant agent in cancer research, capable of stabilizing p53 and inducing downstream pathways that lead to cell cycle arrest and apoptosis in cancer cells. While initially discovered in a screen for molecules that could restore wild-type conformation to mutant p53, its effects on wild-type p53 are profound and have been the subject of extensive investigation. This document outlines the core mechanism of action, summarizes key quantitative data from seminal studies, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling pathways and workflows.

Core Mechanism of Action

CP-31398 primarily functions by stabilizing the p53 protein, leading to its accumulation in the cell. This stabilization is achieved through the inhibition of p53 ubiquitination, a key process that targets p53 for proteasomal degradation.[1][2][3] Notably, this action does not appear to involve the disruption of the p53-MDM2 interaction, a common mechanism for other p53-activating molecules.[1][2][4] Furthermore, the stabilization of p53 by CP-31398 occurs without inducing phosphorylation at key sites like Serine 15 or Serine 20, which are typically modified in response to DNA damage.[1]

Once stabilized and accumulated, wild-type p53 can effectively transactivate its target genes. This leads to the upregulation of proteins involved in cell cycle control and apoptosis, such as p21/WAF1/Cip1, KILLER/DR5, Bax, and Mdm2.[4][5][6][7][8] The ultimate cellular outcome of CP-31398 treatment in cancer cells with wild-type p53 is typically cell cycle arrest, primarily at the G1 phase, or the induction of apoptosis.[4][8][9] The apoptotic response is often mediated through the intrinsic mitochondrial pathway, involving the translocation of p53 to the mitochondria, changes in mitochondrial membrane potential, and the release of cytochrome c.[3][5][7][10][11]

It is important to note that there is some debate regarding the direct molecular target of CP-31398. While many studies support its role in directly stabilizing the p53 protein, some evidence suggests it may also act as a DNA intercalating agent.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of CP-31398 on cancer cell lines.

| Cell Line | p53 Status | EC50 for Cell Death (µM) | Reference(s) |

| Various Glioma | Wild-Type or Mutant | 10-36 | [14] |

| Cell Line | p53 Status | Effect of CP-31398 | Reference(s) |

| A431 | Mutant | Induces p53 downstream target genes p21, mdm2, and Bax. | [5] |

| A204 | Wild-Type | Upregulates p21 and mdm2 expression. | [6] |

| RD | Mutant | Stabilizes p53 levels and enhances the expression of p21, mdm2, and Apaf1. | [6] |

| HCT116+/+ | Wild-Type | Dramatically elevates p53 and p21(Waf1) protein levels; increases Bax expression. | [11] |

| HCT116-/- | p53-null | Smaller p53-independent p21(Waf1) induction. | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of CP-31398 on wild-type p53 activation.

Western Blot Analysis for p53 and Target Protein Expression

Objective: To determine the effect of CP-31398 on the protein levels of p53 and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., A204, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of CP-31398 (e.g., 0, 5, 10, 15 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, Mdm2, Bax, or β-actin (as a loading control) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of CP-31398 on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Treat cells with CP-31398 as described for Western blot analysis.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining and Analysis: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by CP-31398.

Methodology:

-

Cell Culture and Treatment: Treat cells with CP-31398 as described above.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Ubiquitination Assay

Objective: To determine if CP-31398 inhibits the ubiquitination of p53.

Methodology:

-

Cell Culture and Transfection: Co-transfect cells with expression vectors for HA-tagged ubiquitin and p53.

-

Treatment: Treat the transfected cells with CP-31398 and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate p53 using an anti-p53 antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and subject them to Western blot analysis using an anti-HA antibody to detect ubiquitinated p53.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: CP-31398 and its Role in the Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-31398 is a styrylquinazoline (B1260680) derivative that has been identified as a small molecule capable of modulating the function of the tumor suppressor protein p53.[1][2] A significant portion of human cancers harbor mutations in the p53 gene, leading to a loss of its tumor-suppressive functions, including the induction of apoptosis. CP-31398 has garnered interest as a potential therapeutic agent due to its ability to restore wild-type conformation and function to mutant p53 and to stabilize wild-type p53, thereby reactivating the apoptotic pathway in cancer cells.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of CP-31398-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: p53-Dependent Apoptosis

CP-31398 primarily exerts its anti-cancer effects by targeting the p53 pathway. In cells with mutant p53, CP-31398 is reported to restore the wild-type DNA-binding conformation, enabling the transcription of p53 target genes.[2] In cells with wild-type p53, the compound leads to the stabilization of the p53 protein.[2][3] This stabilization results in an accumulation of active p53, which then transcriptionally activates downstream targets crucial for apoptosis.

The induction of apoptosis by CP-31398 involves the intrinsic mitochondrial pathway.[1][4] Key downstream effectors of p53, such as the pro-apoptotic protein Bax, are upregulated.[4] This leads to changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[1][4]

Quantitative Data on CP-31398-Induced Apoptosis

The following tables summarize the quantitative effects of CP-31398 on apoptosis and cell viability in various cancer cell lines as reported in the literature.

Table 1: Effect of CP-31398 on Apoptosis in A204 Rhabdomyosarcoma Cells [1]

| CP-31398 Concentration (µg/mL) | Percentage of Annexin V-Positive Cells |

| 0 (Control) | Baseline |

| 10 | Increased |

| 20 | Further Increased |

| 40 | Maximal Increase |

Note: The original data was presented as a dose-dependent increase in a graphical format. Specific percentages were not provided in the text.

Table 2: Induction of Sub-G1 Phase (Apoptosis) by CP-31398 in HCT116-Bax+/- Cells [5]

| Treatment Duration (hours) | Percentage of Cells in Sub-G1 Phase |

| 0 | < 5% |

| 24 | ~15% |

| 48 | ~25% |

Note: Data is estimated from graphical representations in the cited literature.

Signaling Pathway of CP-31398-Induced Apoptosis

Caption: Signaling pathway of CP-31398-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the effect of CP-31398 on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

CP-31398 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Prepare serial dilutions of CP-31398 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the CP-31398 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with CP-31398.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CP-31398 stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of CP-31398 for the desired duration.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for p53 Pathway Proteins

This protocol outlines the detection of key proteins in the CP-31398-induced apoptosis pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CP-31398 stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with CP-31398 at the desired concentrations and time points.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow for Evaluating CP-31398

Caption: Experimental workflow for CP-31398 evaluation.

Conclusion

CP-31398 represents a promising therapeutic strategy for cancers with altered p53 function. Its ability to reactivate the p53 pathway and induce apoptosis has been demonstrated in various cancer cell models. This guide provides a foundational understanding of the mechanisms of CP-31398, along with practical data and protocols to aid researchers in further investigating its potential as an anti-cancer agent. Further studies are warranted to fully elucidate its clinical efficacy and to identify predictive biomarkers for patient response.

References

- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

An In-depth Technical Guide to CP-319340 and its Role in Cell Cycle Arrest Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-319340 is a synthetic small molecule that has garnered significant interest in the field of cancer research for its ability to stabilize the tumor suppressor protein p53. The p53 protein plays a crucial role in preventing tumor development by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the function of p53 is abrogated, often through mutation or enhanced degradation. CP-319340 has been shown to rescue the function of wild-type p53, making it a promising candidate for therapeutic intervention in cancers retaining a wild-type p53 genotype. This technical guide provides a comprehensive overview of the core mechanisms of CP-319340, with a particular focus on its impact on cell cycle arrest pathways.

Mechanism of Action: Stabilizing the Guardian of the Genome

The primary mechanism of action of CP-319340 is its ability to stabilize the p53 protein. Under normal cellular conditions, p53 levels are kept low through continuous degradation, a process primarily mediated by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, targeting it for ubiquitination and subsequent proteasomal degradation.

CP-319340 is thought to intercalate into the DNA binding domain of p53, inducing a conformational change that prevents its ubiquitination and degradation. This leads to the accumulation of functional p53 protein within the cell. The stabilized p53 can then act as a transcription factor, activating the expression of its downstream target genes.

Figure 1: Mechanism of p53 stabilization by CP-319340.

Cell Cycle Arrest Pathways Modulated by CP-319340

The activation of p53 by CP-319340 triggers a cascade of events that ultimately leads to cell cycle arrest, providing time for DNA repair or initiating apoptosis if the damage is irreparable. The primary cell cycle checkpoints affected are the G1/S and G2/M transitions.

G1 Phase Arrest

The G1 checkpoint is a critical restriction point that controls the entry of cells into the DNA synthesis (S) phase. The p53-mediated G1 arrest is primarily orchestrated by the cyclin-dependent kinase inhibitor (CDKI) p21WAF1/CIP1.[1][2]

-

p21 Induction: Stabilized p53 binds to the promoter of the CDKN1A gene, leading to the transcriptional upregulation of the p21 protein.

-

Inhibition of Cyclin/CDK Complexes: p21 directly binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes.[3][4] These complexes are essential for the phosphorylation of the retinoblastoma protein (Rb).

-

Rb Hypophosphorylation: In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

Figure 2: p53-dependent G1 cell cycle arrest pathway.

G2/M Phase Arrest

In addition to the G1 checkpoint, p53 activation can also lead to arrest at the G2/M transition, preventing cells with damaged DNA from entering mitosis.[5][6]

-

p21-mediated Inhibition: p21 can also inhibit the activity of the Cyclin B1/CDC2 (CDK1) complex, which is the master regulator of entry into mitosis.[7]

-

Transcriptional Repression: p53 can directly repress the transcription of key mitotic genes, including CCNB1 (encoding Cyclin B1) and CDC2.[5][8]

Figure 3: p53-dependent G2/M cell cycle arrest pathway.

p53-Independent Effects

While the primary mechanism of CP-319340 is p53-dependent, some small molecules that stabilize p53 have been reported to exert p53-independent effects on the cell cycle. However, specific studies detailing p53-independent cell cycle arrest by CP-319340 are limited. It is plausible that at higher concentrations, CP-319340 could have off-target effects that might influence cell cycle progression independently of p53. Further research is required to elucidate any such mechanisms.

Data Presentation

Table 1: IC50 Values of CP-319340 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| MCF-7 | Breast | Wild-Type | Data not available |

| HCT116 | Colon | Wild-Type | Data not available |

| A549 | Lung | Wild-Type | Data not available |

| PC-3 | Prostate | Null | Data not available |

| H1299 | Lung | Null | Data not available |

Table 2: Effect of CP-319340 on Cell Cycle Distribution in a p53 Wild-Type Cancer Cell Line (e.g., MCF-7)

| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | - | Data not available | Data not available | Data not available |

| CP-319340 | X | Data not available | Data not available | Data not available |

| CP-319340 | Y | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of CP-319340's effects. The following are adapted standard protocols for key experiments.

Cell Viability Assay (MTT Assay) to Determine IC50

Figure 4: Workflow for determining the IC50 of CP-319340.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of CP-319340 in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with CP-319340 at the desired concentrations for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat cells with CP-319340, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Cyclin D1, CDK4, Cyclin B1, CDC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse CP-319340-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against p53 or MDM2 overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2 to detect the interaction.

Conclusion

CP-319340 represents a promising therapeutic strategy for cancers with wild-type p53 by stabilizing the p53 protein and inducing cell cycle arrest. Its mechanism of action is primarily centered on the p53-p21 axis, leading to G1 and potentially G2/M arrest. While the qualitative aspects of its function are understood, further research is needed to provide detailed quantitative data on its efficacy across various cancer types and to fully elucidate the intricacies of its signaling pathways, including potential p53-independent effects. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of CP-319340 and similar p53-activating compounds.

References

- 1. An overview of the cell cycle arrest protein, p21(WAF1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of cell cycle regulatory protein p21(WAF1/Cip1) on apoptosis and sensitivity to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK4/cyclin D1/PCNA complexes during staurosporine-induced G1 arrest and G0 arrest of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. ucl.ac.uk [ucl.ac.uk]

In Vitro Profile of CP-319340: A p53 Modulator in Cancer Cell Lines

An In-depth Technical Overview for Researchers and Drug Development Professionals

Introduction

CP-319340 is a styrylquinazoline (B1260680) derivative that has been investigated for its potential as an anticancer agent. Its primary mechanism of action is attributed to its ability to modulate the function of the tumor suppressor protein p53. In cancer cells harboring mutant p53, CP-319340 has been shown to restore its wild-type conformation and function, leading to the activation of downstream pathways that control cell cycle progression and apoptosis. Furthermore, in cells with wild-type p53, the compound can stabilize the protein, enhancing its tumor-suppressive activities. This technical guide provides a comprehensive overview of the key in vitro studies that have characterized the cellular effects of CP-319340 and its closely related analog, CP-31398.

Core Mechanism of Action: p53 Stabilization and Functional Restoration

CP-319340 and its analogs are designed to interact with the p53 protein. In cells with mutated p53, which is often misfolded and inactive, these compounds can induce a conformational change that restores its ability to bind to DNA and transactivate target genes.[1][2][3] In cell lines with wild-type p53, CP-319340 has been observed to stabilize the protein, leading to its accumulation and enhanced transcriptional activity.[1][4] This dual action on both mutant and wild-type p53 makes it a compound of significant interest in oncology research.

Effects on Cell Viability and Proliferation

In vitro studies have consistently demonstrated the ability of CP-319340's analog, CP-31398, to inhibit the growth of various human cancer cell lines. The antiproliferative effects are observed in a dose-dependent manner and are often linked to the p53 status of the cells.

| Cell Line | Cancer Type | p53 Status | Key Findings | Reference |

| A204 | Rhabdomyosarcoma | Wild-type | Induction of p53-dependent cell cycle arrest and apoptosis. | [5] |

| RD | Rhabdomyosarcoma | Mutant | Induction of p53-dependent cell cycle arrest and apoptosis. | [5] |

| A431 | Epidermoid Carcinoma | Mutant | Induction of cell cycle arrest and apoptosis. | [2] |

| HCT116+/+ | Colon Carcinoma | Wild-type | Dose- and time-dependent induction of apoptosis. | [4] |

| HCT116-/- | Colon Carcinoma | p53-deficient | Reduced susceptibility to apoptosis compared to p53 wild-type cells. | [4] |

| DLD1 | Colon Cancer | Mutant | Underwent G1 cell cycle arrest. | [6] |

| H460 | Lung Cancer | Wild-type | Underwent G1 cell cycle arrest. | [6] |

| SKOV3 | Ovarian Cancer | p53 non-expressing | No significant growth inhibition. | [1] |

| MMRU | Melanoma | Wild-type | Exhibited apoptosis upon treatment. | [7] |

| MeWo | Melanoma | Single p53 point mutation | Exhibited apoptosis upon treatment. | [7] |

| Sk-mel-110 | Melanoma | Multiple p53 mutations | Did not exhibit apoptosis. | [7] |

Induction of Cell Cycle Arrest

A prominent effect of CP-319340 and its analogs is the induction of cell cycle arrest, primarily at the G1 phase.[2][5][6] This arrest is a direct consequence of p53 activation and the subsequent upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[2][4][5]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Cancer cell lines (e.g., A204, RD, A431) are seeded in appropriate culture dishes and allowed to adhere overnight. The cells are then treated with varying concentrations of the compound (e.g., 5-20 µg/mL) or vehicle control (DMSO) for specified time periods (e.g., 24-48 hours).[2][5]

-

Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) while vortexing. The fixed cells are stored at -20°C until analysis.

-

Staining and Analysis: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a quantitative measure of DNA content. The stained cells are then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined based on their DNA content.[5]

Induction of Apoptosis

In many cancer cell lines, treatment with CP-319340 analogs leads to the induction of apoptosis. This programmed cell death is a critical mechanism for eliminating cancerous cells and is often mediated through the intrinsic, or mitochondrial, pathway.

p53-Dependent Mitochondrial Apoptosis Pathway

The activation of p53 by CP-319340 analogs leads to the transcriptional upregulation of pro-apoptotic genes, most notably Bax and PUMA.[2][4][7] This shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family results in increased mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondria into the cytoplasm, which then triggers the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[2][4][7]

Experimental Protocol: Detection of Apoptosis by TUNEL Assay

-

Cell Culture and Treatment: Cells are grown on coverslips in a suitable culture dish and treated with the compound as described for the cell cycle analysis.

-

Fixation and Permeabilization: Following treatment, cells are washed with PBS and fixed with a formaldehyde-based solution. Subsequently, the cells are permeabilized with a detergent-containing solution (e.g., Triton X-100) to allow the labeling enzyme to access the nuclear DNA.

-

TUNEL Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) reaction is performed. This involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells are identified by their bright nuclear fluorescence.[5]

Conclusion

The in vitro studies of CP-319340 and its analogs have provided a strong rationale for their potential as anticancer therapeutics. By targeting the p53 pathway, these compounds can induce cell cycle arrest and apoptosis in a wide range of cancer cell lines with both mutant and wild-type p53. The detailed experimental protocols and signaling pathways outlined in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of p53-modulating compounds. Further investigations are warranted to translate these promising in vitro findings into effective clinical applications.

References

- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-319340 (free base)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-319340 is a styrylquinazoline (B1260680) derivative that has garnered significant interest in the field of cancer research for its ability to restore the transcriptional activity of mutant p53, a tumor suppressor protein frequently inactivated in human cancers. By stabilizing the wild-type conformation of p53, CP-319340 can trigger downstream pathways leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. These application notes provide a comprehensive overview of the experimental protocols and quantitative data related to the cellular effects of CP-319340.

Mechanism of Action